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Compound of Interest

Compound Name: Jimscaline

Cat. No.: B3064216

For Immediate Release

This technical guide provides an in-depth analysis of the differential pharmacological activity of
the (R) and (S) enantiomers of Jimscaline, a conformationally-restricted analog of mescaline.
This document is intended for researchers, scientists, and professionals in the field of drug
development and pharmacology.

Jimscaline, scientifically known as C-(4,5,6-trimethoxyindan-1-yl)methanamine, has emerged
as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Preclinical studies have
demonstrated that the pharmacological activity of Jimscaline is stereoselective, with the (R)-
enantiomer exhibiting significantly higher affinity and potency at the 5-HT2A receptor compared
to its (S)-counterpart.[2]

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional
potencies of (R)-Jimscaline and (S)-Jimscaline at the human 5-HT2A and 5-HT2C receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3064216?utm_src=pdf-interest
https://www.benchchem.com/product/b3064216?utm_src=pdf-body
https://www.benchchem.com/product/b3064216?utm_src=pdf-body
https://en.wikipedia.org/wiki/Jimscaline
https://www.benchchem.com/product/b3064216?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16821786/
https://www.benchchem.com/product/b3064216?utm_src=pdf-body
https://www.benchchem.com/product/b3064216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3064216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Compound 5-HT2A Receptor 5-HT2C Receptor
(R)-(-)-Jimscaline 696 Not Determined
(S)-(+)-Jimscaline 1120 +£ 180 Not Determined
(x)-Jimscaline (racemic) 130 + 20 60 + 10

Mescaline 360 + 70 380 + 60

Data from McLean et al., 2006.[2][3]

Table 2: Functional Activity (EC50, nM) via Phosphoinositide Hydrolysis

Compound 5-HT2A Receptor
(R)-(-)-Jimscaline 3200 £ 400
(S)-(+)-Jimscaline > 50000
(x)-Jimscaline (racemic) 6100 + 740
Mescaline 11300 + 1600

Data from McLean et al., 2006.[2]

Experimental Protocols

The data presented above were generated using the following key experimental
methodologies:

Radioligand Binding Assays

Receptor binding affinities were determined using radioligand competition assays. Cell
membranes expressing the target human 5-HT2A or 5-HT2C receptors were incubated with a
specific radioligand ([3H]ketanserin for 5-HT2A) and varying concentrations of the test
compounds (Jimscaline enantiomers, racemic Jimscaline, or mescaline). The concentration
of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was
determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
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Phosphoinositide (Pl) Hydrolysis Assay

The functional activity of the compounds as agonists was assessed by measuring their ability to
stimulate the hydrolysis of phosphoinositides, a downstream signaling event of 5-HT2A
receptor activation. Cells expressing the 5-HT2A receptor were pre-labeled with [3H]myo-
inositol. Following incubation with varying concentrations of the test compounds, the
accumulation of [3H]inositol phosphates was quantified. The concentration of the agonist that
produces 50% of its maximal response (EC50) was determined from the dose-response

curves.

Drug Discrimination Studies

In vivo activity was assessed in rats trained to discriminate the hallucinogen lysergic acid
diethylamide (LSD) from saline in a two-lever operant conditioning paradigm. After establishing
the discrimination, the animals were administered various doses of the test compounds to
determine their ability to substitute for the LSD cue. The potency of a compound is determined
by the dose required to produce a response equivalent to that of the training drug. Racemic
Jimscaline was found to be approximately five times more potent than mescaline in this assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by Jimscaline and the
general workflow of the experimental procedures.
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Caption: 5-HT2A/2C Receptor Signaling Pathway Activated by (R)-Jimscaline.
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Caption: Experimental Workflow for In Vitro Pharmacological Assays.

Conclusion
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The data unequivocally demonstrate the stereoselective activity of Jimscaline, with the (R)-
enantiomer being the more potent eutomer at the 5-HT2A receptor. This significant difference in
affinity and functional activity between the enantiomers highlights the importance of
stereochemistry in the design and development of novel serotonergic ligands. The superior
activity of (R)-Jimscaline makes it a valuable tool for further investigation of the 5-HT2A
receptor and a potential lead for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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